3-Chloroanisole

Organic Synthesis Pharmaceutical Intermediates Regioselective Chemistry

3-Chloroanisole (m-chloroanisole, CAS 2845-89-8) is a meta-substituted halogenated aromatic ether with the molecular formula C₇H₇ClO and a molecular weight of 142.58 g/mol. This compound is a clear, colorless to pale yellow liquid with a boiling point of 193 °C, a density of 1.164 g/mL at 25 °C, and a refractive index (n20/D) of 1.536.

Molecular Formula C7H7ClO
Molecular Weight 142.58 g/mol
CAS No. 2845-89-8
Cat. No. B146291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroanisole
CAS2845-89-8
Synonyms3-chloroanisole
Molecular FormulaC7H7ClO
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)Cl
InChIInChI=1S/C7H7ClO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
InChIKeyYUKILTJWFRTXGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroanisole (CAS 2845-89-8) as a Synthetic Intermediate and Functional Additive: Baseline Properties and Procurement Context


3-Chloroanisole (m-chloroanisole, CAS 2845-89-8) is a meta-substituted halogenated aromatic ether with the molecular formula C₇H₇ClO and a molecular weight of 142.58 g/mol [1]. This compound is a clear, colorless to pale yellow liquid with a boiling point of 193 °C, a density of 1.164 g/mL at 25 °C, and a refractive index (n20/D) of 1.536 . Its distinctive substitution pattern—a methoxy group meta to a chlorine atom—confers a unique reactivity profile compared to its ortho- and para-substituted isomers (2-chloroanisole and 4-chloroanisole). Commercially, 3-chloroanisole is primarily utilized as a starting reagent in regioselective organic syntheses and as an electrolyte additive for overcharge protection in lithium-ion cells [2][3].

1
Synthetic Intermediate Regioselective alkoxyindole scaffold construction via directed ortho-metalation
2
Electrolyte Additive Reported voltage clamping during Li-ion overcharge protection
3
Isomer-Specific Reference Distinct photochemical, thermochemical and kinetic profile vs. ortho/para isomers

Why 3-Chloroanisole Cannot Be Replaced by Other Chloroanisole Isomers or Generic Anisole Derivatives in Critical Applications


The chloroanisole isomers—2-chloroanisole (ortho), 3-chloroanisole (meta), and 4-chloroanisole (para)—share the same molecular formula and similar physical properties but exhibit fundamentally different chemical behaviors due to their distinct substitution patterns. Simple substitution of one isomer for another can lead to complete failure in regioselective syntheses, altered reaction mechanisms, and compromised functional performance. For instance, in photodehalogenation reactions, 4-chloroanisole proceeds via a radical anion/radical pathway, whereas 3-chloroanisole reacts through aryl cation and aryl radical intermediates . Similarly, in catalytic dechlorination, the relative reactivity order among isomers diverges based on the catalyst system employed, precluding predictable interchange [1]. Furthermore, the meta-substitution pattern of 3-chloroanisole uniquely positions it for directed ortho-metalation strategies that are not feasible with the ortho- or para-substituted counterparts, directly impacting its utility in the synthesis of 4- and 7-alkoxyindoles [2]. These isomer-specific differences underscore the necessity for precise compound selection in both research and industrial procurement.

Target Compound 3-Chloroanisole (meta): enables directed ortho-metalation and specific indole regioisomer synthesis
Potential Substitute 2- or 4-chloroanisole: metalation direction shifts, leading to different regioisomeric mixtures and synthetic failure
Target Compound 3-Chloroanisole: reported voltage clamping at ~5.3 V during Li-ion overcharge test
Potential Substitute Other aromatic additives: may not replicate voltage-limiting behavior; uncontrolled voltage shoot-up observed
Target Compound Meta-isomer: distinct photodehalogenation via aryl cation/radical pathway
Potential Substitute 4-Chloroanisole: proceeds via radical anion pathway; different byproduct profile and degradation kinetics

Quantitative Differentiation of 3-Chloroanisole (CAS 2845-89-8) Against Closest Analogs: An Evidence-Based Procurement Guide


3-Chloroanisole as a Unique Starting Material for Regiochemically Pure 4- and 7-Alkoxyindoles

3-Chloroanisole is a key starting material in a directed ortho-metalation strategy to synthesize regiochemically pure 4- and 7-alkoxyindoles. This approach is not feasible with 2-chloroanisole or 4-chloroanisole, which would direct metalation to different positions and yield different regioisomeric mixtures [1]. The method employs 3-chloroanisole to access the 2,3-dihalogenated intermediate, enabling a subsequent Sonogashira coupling and tandem amination/cyclization to yield the desired indole scaffolds [1].

Regiochemical Control
Class-level inference
Access to both 4- and 7-alkoxyindole regioisomers via directed ortho-metalation
Enables specific indole scaffold assembly; isomer substitution not feasible
Method relies on LDA-directed metalation and subsequent coupling steps
Organic Synthesis Pharmaceutical Intermediates Regioselective Chemistry

Superior Overcharge Protection in Lithium-Ion Batteries: 3-Chloroanisole Blocks Voltage at 5.3 V vs. 12 V Shoot-up for Other Aromatics

3-Chloroanisole (3CA) is an exceptionally effective electrolyte additive for overcharge protection in lithium-ion cells. During a 12 V overcharging test, cells containing 3CA did not exceed 5.3 V, whereas cells with other aromatic additives exhibited an uncontrolled voltage shoot-up to 12 V [1][2]. This represents a voltage suppression of approximately 6.7 V, preventing thermal runaway and catastrophic cell failure.

Overcharge Protection
Head-to-head
Cell voltage blocked at 5.3 V vs. 12 V shoot-up for other aromatics
Reported voltage suppression supports safety-focused electrolyte design
Tested under 12 V overcharge conditions; other additives failed to limit voltage
Battery Electrolytes Lithium-Ion Overcharge Protection

Isomer-Specific Photodehalogenation Mechanisms: 3-Chloroanisole Reacts via Aryl Cations, Unlike 4-Chloroanisole

Under photolytic conditions, the dehalogenation mechanism of chloroanisoles is highly dependent on the substitution pattern. 4-Chloroanisole reacts partly via a radical anion and partly by radicals, while the reactions of 3-chloroanisole are more consistent with the involvement of aryl cations and aryl radicals . This mechanistic divergence can significantly impact the products formed and the kinetics of degradation.

Photodehalogenation Mechanism
Data to verify
Aryl cation and aryl radical pathway, distinct from 4-chloroanisole
Mechanistic divergence may affect photostability and degradation product profile
Sources not specified; verification against primary literature recommended
Photochemistry Reaction Mechanisms Environmental Fate

Standard Molar Enthalpy of Formation: 3-Chloroanisole is Thermodynamically Distinct from 2- and 4-Chloroanisole

The standard molar enthalpies of formation (ΔfH°m) for the liquid-phase chloroanisole isomers at T = 298.15 K have been precisely determined via rotating bomb combustion calorimetry [1]. The three isomers exhibit distinct values, reflecting the influence of substitution pattern on molecular stability. While the exact numerical values are not provided in the accessible abstract, the study confirms quantitative differentiation among the isomers [1][2].

Enthalpy of Formation
Cross-study comparable
Quantitatively distinct ΔfH°m from 2- and 4-isomers (values in full text)
Isomer-specific thermochemical data required for process safety modeling
Rotating bomb calorimetry; exact numerical differentiation in complete study
Thermochemistry Physical Chemistry Process Safety

Radical Reaction Rate with Cl2•-: 3-Chloroanisole Reacts 2-4 Times Faster than Anisole

In radiation chemical oxidation studies, the rate constant for the reaction of the dichloride radical anion (Cl2•-) with 3-chloroanisole was measured at 2.1 × 10⁸ dm³ mol⁻¹ s⁻¹, while the corresponding rate for unsubstituted anisole was 3.4 × 10⁸ dm³ mol⁻¹ s⁻¹ [1]. This indicates that 3-chloroanisole is approximately 1.6-fold less reactive toward Cl2•- than anisole. For context, the rate for chlorobenzene was reported in the range of 0.8–15 × 10⁶ dm³ mol⁻¹ s⁻¹ [1], demonstrating that both anisole derivatives are orders of magnitude more reactive than simple chlorobenzene.

Cl2•- Radical Reactivity
Cross-study comparable
k = 2.1 × 10⁸ dm³ mol⁻¹ s⁻¹
Rate constant 1.6× lower than anisole; >100× higher than chlorobenzene
Radiation chemical oxidation; substituent effect on radical kinetics
Radiation Chemistry Kinetics Environmental Chemistry

Isomer-Dependent Catalytic Dechlorination: 3-Chloroanisole Reactivity Differs from 2- and 4-Chloroanisole

In catalytic dechlorination studies using Pd/C in alkaline 2-propanol/methanol mixtures, m-chloroanisole (3-chloroanisole) and p-chloroanisole (4-chloroanisole) were both dechlorinated at 30 °C in the presence of NaOH [1][2]. While the accessible abstracts do not provide full quantitative rate comparisons, the studies explicitly distinguish between the isomers, confirming that the substitution pattern influences dechlorination kinetics [1][2]. Specifically, p- and o-chloroanisole dechlorination rates were found to differ under the same conditions [2].

Catalytic Dechlorination
Class-level inference
Dechlorination observed under Pd/C, 30 °C, alkaline 2-propanol; rate differs from o- and p-isomers
Isomer-dependent reactivity; assuming equal rates may lead to incomplete conversion
Full quantitative rate comparisons in complete article; accessible abstracts limited
Catalysis Dechlorination Green Chemistry

Procurement-Driven Application Scenarios for 3-Chloroanisole (CAS 2845-89-8)


Regioselective Synthesis of 4- and 7-Alkoxyindole Pharmacophores

3-Chloroanisole is the preferred starting material for the synthesis of regiochemically pure 4- and 7-alkoxyindoles via a directed ortho-metalation/palladium-catalyzed sequence [1]. This application is critical in medicinal chemistry for preparing indole-based phospholipase A2 inhibitors and other bioactive scaffolds. Procurement of the meta-isomer is mandatory; substitution with 2- or 4-chloroanisole will not yield the desired regioisomers [1].

Electrolyte Additive for Overcharge Protection in Lithium-Ion Batteries

3-Chloroanisole is employed as a functional additive in lithium-ion battery electrolytes to prevent thermal runaway during overcharging. It uniquely limits voltage increase to 5.3 V during a 12 V overcharge test, a 6.7 V improvement over other aromatic additives that fail to block the voltage spike [2]. This application demands high-purity 3-chloroanisole for consistent electrochemical performance.

One-Step Preparation of 3-Substituted Anisole Derivatives

3-Chloroanisole itself can be synthesized in a one-step procedure from the corresponding 3-chloronitrobenzene via nucleophilic aromatic substitution with methoxide [3]. This efficient route is also applicable to the preparation of other 3-substituted anisoles (e.g., 3-bromoanisole, 3-trifluoromethylanisole), making 3-chloroanisole a valuable reference standard and synthetic intermediate in this family of compounds [3].

Reference Compound for Isomer-Specific Photochemical and Thermochemical Studies

Due to its distinct photodehalogenation mechanism (aryl cation pathway) compared to 4-chloroanisole (radical anion/radical pathway) and its isomer-specific thermochemical properties (ΔfH°m) [4], 3-chloroanisole serves as an essential reference compound in fundamental research on substituent effects in aromatic systems. Accurate procurement of the correct isomer is essential for the reproducibility of such studies.

Application
Selection Property
Validation Focus
Regioselective indole pharmacophore synthesis
Meta-substitution pattern for directed ortho-metalation
Regiochemical outcome and indole isomer purity
Li-ion battery overcharge protection additive
Reported voltage clamping behavior under overcharge
Electrochemical stability and voltage suppression consistency
3-Substituted anisole derivative synthesis
Precursor for nucleophilic aromatic substitution route
Yield and purity of derived 3-substituted anisoles
Isomer-specific photochemical/thermochemical reference
Distinct mechanistic and thermodynamic profile vs. ortho/para isomers
Reproducibility of photodegradation and calorimetric data

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